KU 59403 (CAS: 845932-30-1) is a highly potent, second-generation competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, engineered specifically to overcome the physicochemical and formulation limitations of early-generation compounds. Featuring a structurally critical methyl piperazine side chain, KU 59403 demonstrates sub-nanomolar to low-nanomolar target engagement while resolving the severe aqueous solubility bottlenecks that restrict first-generation analogs strictly to in vitro use[1]. For procurement teams and principal investigators, this compound represents a critical transitional material, offering over 1000-fold selectivity against related PIKK family members and providing the necessary pharmacokinetic stability to bridge high-throughput cellular screening with rigorous in vivo xenograft modeling [2].
Substituting KU 59403 with its first-generation predecessor (KU-55933) or broader pan-PIKK inhibitors (such as LY294002) introduces severe operational and scientific risks. KU-55933 suffers from extremely poor aqueous solubility and rapid in vivo clearance, rendering it virtually undetectable in tumor tissues within four hours of administration and strictly limiting its utility to cell-based assays [1]. Conversely, utilizing pan-kinase inhibitors introduces significant off-target toxicity and confounding variables in DNA Damage Response (DDR) assays by simultaneously suppressing DNA-PK, ATR, and mTOR. Procuring the structurally optimized KU 59403 prevents these failures by ensuring high aqueous processability, prolonged tissue retention, and absolute pathway isolation, thereby securing reproducibility across complex preclinical pipelines [2].
KU 59403 demonstrates a significant enhancement in primary target potency compared to the first-generation baseline. In cell-free kinase assays, it achieves an IC50 of 3 nM against ATM, whereas KU-55933 requires 12.9 to 13 nM to achieve the same inhibitory effect[1]. This ~4.3-fold increase in potency allows for lower dosing regimens, minimizing the risk of solvent-induced artifacts.
| Evidence Dimension | ATM Kinase Inhibition (IC50) |
| Target Compound Data | KU 59403: 3 nM |
| Comparator Or Baseline | KU-55933: 12.9 - 13 nM |
| Quantified Difference | ~4.3-fold increase in primary target potency |
| Conditions | In vitro cell-free kinase activity assay |
Enables highly effective target suppression at lower dosing concentrations, minimizing solvent-related cytotoxicity and conserving material in large-scale screening.
A critical procurement differentiator for KU 59403 is its exceptional selectivity profile. While KU-55933 offers a >100-fold selectivity margin over related kinases, KU 59403 expands this window to >1000-fold, exhibiting an IC50 of 9.1 μM for DNA-PK and 10 μM for PI3K [1]. This ensures that phenotypic responses are not confounded by parallel pathway suppression.
| Evidence Dimension | Selectivity margin over DNA-PK and PI3K |
| Target Compound Data | KU 59403: >1000-fold selectivity (DNA-PK IC50 = 9.1 μM) |
| Comparator Or Baseline | KU-55933: >100-fold selectivity (DNA-PK IC50 = 2.5 μM) |
| Quantified Difference | 10-fold expansion in the selectivity window against closely related DDR kinases |
| Conditions | Kinase profiling panel in competitive ATP-binding assays |
Guarantees that observed phenotypic changes are strictly driven by ATM inhibition, preventing confounding data from parallel DNA repair pathways.
The addition of a methyl piperazine side chain in KU 59403 fundamentally resolves the formulation bottlenecks of early ATM inhibitors. In murine xenograft models, KU 59403 maintains active therapeutic concentrations in tumor tissues at 4 hours post-administration, whereas the poorly soluble KU-55933 is cleared to undetectable levels within the same timeframe [1].
| Evidence Dimension | Aqueous solubility-driven tissue retention (4 hours post-administration) |
| Target Compound Data | KU 59403: Maintained active concentrations in tumor homogenates |
| Comparator Or Baseline | KU-55933: Undetectable levels due to poor aqueous solubility |
| Quantified Difference | Extension of the viable exposure window from <4 hours to sustained therapeutic levels |
| Conditions | In vivo pharmacokinetic profiling in murine SW620 tumor xenografts (IP administration) |
Eliminates the formulation bottlenecks of earlier analogs, allowing direct procurement for in vivo dosing without complex, artifact-inducing solvent systems.
KU 59403 serves as a highly effective chemosensitizer, significantly enhancing the cytotoxicity of topoisomerase I and II poisons. Co-administration of KU 59403 at non-toxic standalone doses (1 μM) with etoposide or camptothecin profoundly reduces the IC50 of the chemotherapeutic agents in p53-dysfunctional colon cancer cell lines, a synergistic effect that translates directly to in vivo tumor growth delay [1].
| Evidence Dimension | Chemosensitization concentration threshold |
| Target Compound Data | KU 59403: Effective synergistic sensitization at 1 μM co-administration |
| Comparator Or Baseline | Topoisomerase monotherapy: Baseline resistance in p53-dysfunctional cells |
| Quantified Difference | Significant induction of cytotoxicity and tumor growth delay at low micromolar co-administration |
| Conditions | Co-administration with etoposide/camptothecin in SW620 and HCT116 colon cancer models |
Provides a reliable, low-dose benchmark for industrial and academic labs screening for synthetic lethality and radio/chemosensitizers.
Due to its methyl piperazine-enhanced solubility and extended pharmacokinetic retention, KU 59403 provides the necessary processability for transitioning ATM inhibition studies from in vitro assays to murine xenograft models, avoiding the rapid clearance issues of first-generation analogs[1].
With its >1000-fold selectivity over related PIKK kinases (DNA-PK, ATR, PI3K), KU 59403 is strictly required for assay environments where absolute isolation of the ATM-mediated signaling cascade is necessary to prevent confounding off-target data [2].
KU 59403 serves as a reliable baseline compound for industrial screening programs evaluating synthetic lethality, specifically demonstrating quantifiable synergistic cytotoxicity when co-administered with topoisomerase I and II poisons at low micromolar concentrations [1].